Non-3-en-1-amine
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Overview
Description
Non-3-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a double bond (indicated by “en”) and an amine group (-NH2) attached to the third carbon atom in the chain.
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines like this compound is the alkylation of ammonia.
Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a catalyst such as palladium or platinum.
Gabriel Synthesis: This method involves the reaction of phthalimide with potassium hydroxide to form potassium phthalimide, which then reacts with an alkyl halide to form an N-alkylphthalimide.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the reduction of nitriles using catalytic hydrogenation is a preferred method due to its efficiency and scalability.
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form saturated amines using hydrogen in the presence of a metal catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Alkyl halides and acid chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Imines or oxides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Non-3-en-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Non-3-en-1-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Propylamine: A primary amine with a similar structure but without the double bond.
Butylamine: Another primary amine with a longer carbon chain.
Ethylenediamine: Contains two amine groups and is used in similar applications.
Uniqueness:
Properties
CAS No. |
150171-97-4 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
non-3-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3 |
InChI Key |
KRMSJPQILNAVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCN |
Origin of Product |
United States |
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